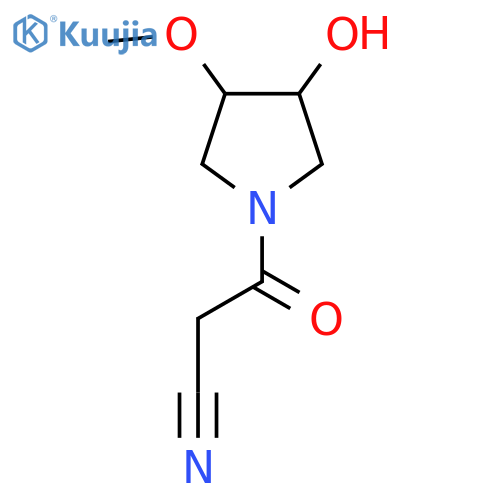Cas no 2092697-02-2 (3-(3-Hydroxy-4-methoxypyrrolidin-1-yl)-3-oxopropanenitrile)

2092697-02-2 structure
商品名:3-(3-Hydroxy-4-methoxypyrrolidin-1-yl)-3-oxopropanenitrile
3-(3-Hydroxy-4-methoxypyrrolidin-1-yl)-3-oxopropanenitrile 化学的及び物理的性質
名前と識別子
-
- AKOS026712129
- starbld0031038
- 2092697-02-2
- F1907-7786
- 3-(3-hydroxy-4-methoxypyrrolidin-1-yl)-3-oxopropanenitrile
- 1-Pyrrolidinepropanenitrile, 3-hydroxy-4-methoxy-β-oxo-
- 3-(3-Hydroxy-4-methoxypyrrolidin-1-yl)-3-oxopropanenitrile
-
- インチ: 1S/C8H12N2O3/c1-13-7-5-10(4-6(7)11)8(12)2-3-9/h6-7,11H,2,4-5H2,1H3
- InChIKey: BZZFGGGERJUYBY-UHFFFAOYSA-N
- ほほえんだ: O(C)C1CN(C(CC#N)=O)CC1O
計算された属性
- せいみつぶんしりょう: 184.08479225g/mol
- どういたいしつりょう: 184.08479225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 245
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.3
- トポロジー分子極性表面積: 73.6Ų
じっけんとくせい
- 密度みつど: 1.26±0.1 g/cm3(Predicted)
- ふってん: 400.5±45.0 °C(Predicted)
- 酸性度係数(pKa): 4.30±0.60(Predicted)
3-(3-Hydroxy-4-methoxypyrrolidin-1-yl)-3-oxopropanenitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | H213721-1g |
3-(3-Hydroxy-4-methoxypyrrolidin-1-yl)-3-oxopropanenitrile |
2092697-02-2 | 1g |
$ 570.00 | 2022-06-04 | ||
| Life Chemicals | F1907-7786-0.25g |
3-(3-hydroxy-4-methoxypyrrolidin-1-yl)-3-oxopropanenitrile |
2092697-02-2 | 95%+ | 0.25g |
$595.0 | 2023-09-07 | |
| Life Chemicals | F1907-7786-5g |
3-(3-hydroxy-4-methoxypyrrolidin-1-yl)-3-oxopropanenitrile |
2092697-02-2 | 95%+ | 5g |
$2167.0 | 2023-09-07 | |
| Life Chemicals | F1907-7786-10g |
3-(3-hydroxy-4-methoxypyrrolidin-1-yl)-3-oxopropanenitrile |
2092697-02-2 | 95%+ | 10g |
$3034.0 | 2023-09-07 | |
| TRC | H213721-500mg |
3-(3-Hydroxy-4-methoxypyrrolidin-1-yl)-3-oxopropanenitrile |
2092697-02-2 | 500mg |
$ 365.00 | 2022-06-04 | ||
| TRC | H213721-100mg |
3-(3-Hydroxy-4-methoxypyrrolidin-1-yl)-3-oxopropanenitrile |
2092697-02-2 | 100mg |
$ 95.00 | 2022-06-04 | ||
| Life Chemicals | F1907-7786-2.5g |
3-(3-hydroxy-4-methoxypyrrolidin-1-yl)-3-oxopropanenitrile |
2092697-02-2 | 95%+ | 2.5g |
$1439.0 | 2023-09-07 | |
| Life Chemicals | F1907-7786-0.5g |
3-(3-hydroxy-4-methoxypyrrolidin-1-yl)-3-oxopropanenitrile |
2092697-02-2 | 95%+ | 0.5g |
$627.0 | 2023-09-07 | |
| Life Chemicals | F1907-7786-1g |
3-(3-hydroxy-4-methoxypyrrolidin-1-yl)-3-oxopropanenitrile |
2092697-02-2 | 95%+ | 1g |
$660.0 | 2023-09-07 |
3-(3-Hydroxy-4-methoxypyrrolidin-1-yl)-3-oxopropanenitrile 関連文献
-
Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
2092697-02-2 (3-(3-Hydroxy-4-methoxypyrrolidin-1-yl)-3-oxopropanenitrile) 関連製品
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
